Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivative .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-: The parent compound without the methyl ester group.
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, ethyl ester: A similar ester derivative with an ethyl group instead of a methyl group.
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, propyl ester: Another ester derivative with a propyl group.
The uniqueness of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Biological Activity
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and related case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.26 g/mol. The compound features a piperidine ring, a carbonyl group (C=O), and a carboxylate group (COO⁻), which are critical for its biological activity. The compound's density is reported at 1.191 g/cm³ with a boiling point of 370.3ºC at standard atmospheric pressure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring enhances binding affinity to these targets, making it a promising candidate for drug development in several therapeutic areas, including analgesics, anti-inflammatory agents, and neuroprotective drugs.
Biological Activities
Research indicates that derivatives of piperidine compounds exhibit varied activities against different biological targets. This compound has shown potential in the following areas:
1. Analgesic Activity:
- Compounds with similar structures have been explored for their analgesic properties, suggesting that this compound may also exhibit pain-relieving effects.
2. Anti-inflammatory Effects:
3. Neuroprotective Properties:
- Its potential role as a neuroprotective agent has been noted, particularly in the context of neurological disorders where piperidine derivatives have been utilized.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Study on Cancer Therapy:
A recent investigation into piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further evaluated for anticancer activity .
Structure–Activity Relationship (SAR) Studies:
Research has focused on the SAR of piperidine compounds, revealing that modifications to the piperidine ring can enhance biological activity. For instance, introducing different substituents at specific positions on the ring has led to improved efficacy against various targets .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate | C₁₅H₁₉NO₃ | Contains an ethyl group instead of a methyl group |
1-Methyl-4-oxo-5-phenyldihydropyridine | C₁₄H₁₉NO₂ | Features a dihydropyridine structure |
Nipecotic acid | C₇H₁₃NO₂ | A simpler piperidine derivative with different properties |
The unique functional groups present in this compound may enhance its biological activity compared to these similar compounds.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-oxo-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)14-8-7-12(15)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
PFPQYRIQARORJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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